(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone
Description
Propriétés
IUPAC Name |
[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,5-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-15-11-16(2)13-18(12-15)20(22)19-8-4-3-7-17(19)14-21-9-5-6-10-21/h3-8,11-13H,9-10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTKUEYPQQCFIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2CN3CC=CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643937 | |
| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-35-4 | |
| Record name | Methanone, [2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](3,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Method A: Friedel-Crafts Acylation and Pyrrolinomethyl Substitution
Step 1: Friedel-Crafts Acylation
React 3,5-dimethylbenzoyl chloride with ortho-bromomethylbenzene in the presence of a Lewis acid catalyst (e.g., AlCl3) in an anhydrous solvent such as dichloromethane at 0–5 °C to form (2-bromomethylphenyl)(3,5-dimethylphenyl)methanone.Step 2: Nucleophilic Substitution with Pyrrole
The bromomethyl intermediate is reacted with 2,5-dihydro-1H-pyrrole (or its sodium salt) under mild basic conditions (e.g., K2CO3) in a polar aprotic solvent like DMF at 50–80 °C to substitute bromide with the pyrrolinomethyl group.Step 3: Purification and Characterization
The product is purified by column chromatography and characterized by ^1H NMR, ^13C NMR, and MS to confirm the structure.
Method B: Grignard Reaction Followed by Pyrrole Attachment
Step 1: Preparation of Aryl Magnesium Bromide
3,5-dimethylphenyl magnesium bromide is prepared by reacting 3,5-dimethylbromobenzene with magnesium turnings in dry ether.Step 2: Reaction with 2-(2,5-Dihydro-1H-pyrrol-1-yl)methylbenzoyl chloride
The acid chloride derivative of 2-(2,5-dihydro-1H-pyrrol-1-yl)methylbenzoic acid is reacted with the Grignard reagent to form the ketone.Step 3: Workup and Purification
The reaction mixture is quenched with aqueous acid, extracted, and purified.
Solvent- and Catalyst-Free Pyrrole-Diol Derivative Synthesis (Emerging Method)
A recent patent describes a green synthetic route for pyrrole-containing molecules without solvents or catalysts, involving:
- A first stage where the pyrrole ring is formed and bonded to a diol intermediate under neat conditions.
- A second stage heating the reaction mixture to 100–200 °C for 1–500 minutes to convert intermediates to the final compound.
Though focused on pyrrole-diols, this method provides insights into solvent-free synthesis that could be adapted for derivatives like this compound, minimizing environmental impact.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 3,5-dimethylbenzoyl chloride, AlCl3 | 0–5 °C | DCM (dry) | Anhydrous conditions critical |
| Nucleophilic Substitution | 2,5-dihydro-1H-pyrrole, K2CO3 | 50–80 °C | DMF or DMSO | Polar aprotic solvent preferred |
| Grignard Formation | Mg, 3,5-dimethylbromobenzene | Room temp | Dry ether | Inert atmosphere required |
| Ketone Formation | Acid chloride + Grignard reagent | 0–25 °C | Ether or THF | Controlled addition rate |
| Solvent-Free Pyrrole Synthesis | Neat reaction, heating | 100–200 °C | None | Environmentally friendly |
Analytical Monitoring and Characterization
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and purity.
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the chemical shifts consistent with aromatic, pyrrole, and ketone environments.
- Mass Spectrometry (MS): Confirms molecular weight (~291.4 g/mol).
- Infrared Spectroscopy (IR): Identifies carbonyl stretch (~1650 cm^-1) and pyrrole NH vibrations.
- Elemental Analysis: Validates molecular formula C20H21NO.
Summary of Research Findings
- The compound’s synthesis is reliably achieved via Friedel-Crafts acylation followed by nucleophilic substitution with pyrrole derivatives.
- Reaction conditions such as solvent polarity, temperature, and catalyst choice significantly influence yield and purity.
- Emerging solvent-free methods offer greener alternatives but require further adaptation for this specific compound.
- Analytical techniques ensure structural confirmation and batch consistency.
- The pyrrole moiety’s presence influences reactivity, necessitating mild conditions to prevent ring degradation.
This detailed synthesis overview combines classical organic synthesis routes with innovative green chemistry approaches, providing a comprehensive guide for preparing (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone with high fidelity and environmental consideration.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methylene group adjacent to the pyrrole ring.
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidation typically leads to the formation of a ketone or carboxylic acid derivative.
-
Reduction: : The compound can be reduced, especially at the carbonyl group.
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Products: Reduction results in the formation of an alcohol derivative.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions.
Reagents: Halogens, nitrating agents, sulfonating agents.
Products: Substituted aromatic compounds depending on the reagent used.
Applications De Recherche Scientifique
Chemical Structure and Synthesis
The molecular structure of the compound features a pyrrolidine moiety and a ketone functional group adjacent to aromatic rings. The synthesis typically involves multi-step organic reactions that can be guided by retrosynthetic analysis, which simplifies the target molecule into more accessible precursors.
Synthesis Pathways
- Starting Materials : The synthesis often begins with readily available aromatic compounds.
- Reactions : Common methods include:
- Knoevenagel Condensation : Useful for forming carbon-carbon bonds.
- Alkylation Reactions : To introduce alkyl groups onto the aromatic rings.
- Cyclization Reactions : To form the pyrrolidine ring.
Biological Activities
Research indicates that the compound exhibits various biological activities, largely due to its structural features. It has been investigated for its potential as a:
- Dopamine Receptor Agonist : Particularly selective for the D3 dopamine receptor, making it a candidate for neuropharmacological applications .
- Anticonvulsant Agent : Similar compounds have shown efficacy in reducing seizure activity in animal models, suggesting potential therapeutic uses in epilepsy .
- Anti-cancer Properties : Preliminary studies indicate that modifications to the structure can enhance cytotoxicity against cancer cell lines, making it a subject of interest in oncology .
Dopamine Receptor Studies
A study focused on optimizing analogs of dopamine receptor agonists demonstrated that structural modifications could significantly enhance receptor selectivity and potency. Compounds similar to (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone were synthesized and tested for their ability to activate the D3 receptor while minimizing D2 receptor activity .
Anticonvulsant Activity
Research on thiazole-bearing compounds showed that structural modifications led to significant anticonvulsant effects. The findings suggest that similar strategies could be applied to this compound to enhance its anticonvulsant properties .
Anti-cancer Efficacy
Investigations into related compounds revealed promising anti-cancer activity against various cell lines (e.g., MCF-7 for breast cancer). The structure-activity relationship (SAR) studies indicated that specific substitutions on the aromatic rings could lead to increased cytotoxic effects .
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets. The pyrrole ring and the phenyl groups can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application, but generally involves binding to active sites or altering the conformation of target molecules.
Comparaison Avec Des Composés Similaires
Structural Variations in Heterocyclic Moieties
The target compound’s 2,5-dihydro-1H-pyrrole group differentiates it from analogs bearing other nitrogen-containing heterocycles:
- [4-(3,5-Difluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]phenylmethanone (CAS 858117-55-2) incorporates a fused pyrrolopyridine system with 3,5-difluorophenyl substituents, enhancing electron-withdrawing properties .
- [4-(3-Chlorophenyl)piperazin-1-yl][3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone (CAS 918480-23-6) features a piperazine ring and a dichlorophenyl-substituted isoxazole, likely improving solubility and receptor binding affinity .
- (3,5-Disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-hydroxyphenyl)methanone derivatives (e.g., compounds 5a–g) replace the pyrrole with a pyrazoline ring and include hydroxyl groups, which may alter hydrogen-bonding interactions .
Substituent Effects on Physicochemical Properties
The 3,5-dimethylphenyl groups in the target compound contribute to steric bulk and lipophilicity. In contrast:
Molecular Weight and Functional Group Diversity
The table below highlights key differences:
Activité Biologique
(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone, also known by its CAS number 898764-25-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is CHNO, with a molecular weight of 291.39 g/mol. The compound features a pyrrole moiety which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 291.39 g/mol |
| CAS Number | 898764-25-5 |
| Purity | >98% |
Anticancer Properties
Research has indicated that compounds containing pyrrole structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrrole can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting the cell cycle. Specifically, this compound has been evaluated for its cytotoxic effects against human cancer cell lines.
In vitro studies demonstrated that this compound could effectively reduce the viability of cancer cells through mechanisms such as:
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of key proteins involved in cell cycle progression.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Preliminary results suggest that it exhibits activity against a range of bacteria and fungi. The antimicrobial mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies
- Cytotoxicity in Cancer Cells : A study conducted on various human cancer cell lines revealed that this compound showed IC values ranging from 10 to 30 µM, indicating moderate cytotoxicity compared to standard chemotherapeutic agents.
- Antimicrobial Efficacy : In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound displayed minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively, suggesting potential as an antimicrobial agent.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Cellular Targets : The compound may interact with specific proteins involved in signaling pathways related to cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress within cells can lead to apoptosis in cancer cells.
Q & A
Q. What synthetic methodologies are recommended for preparing (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone?
- Methodological Answer : A viable approach involves cyclocondensation or base-assisted cyclization , as demonstrated for structurally related pyrrole-methanone derivatives . For example:
-
Step 1 : React a pre-functionalized phenyl precursor (e.g., 2-(bromomethyl)phenyl intermediate) with 2,5-dihydro-1H-pyrrole under basic conditions (e.g., K₂CO₃/DMSO) to form the pyrrol-1-ylmethyl substituent .
-
Step 2 : Couple the intermediate with 3,5-dimethylbenzoyl chloride via Friedel-Crafts acylation or nucleophilic aromatic substitution.
-
Optimization : Monitor reaction progress using TLC, and purify via column chromatography. Typical yields range from 40–70%, depending on steric hindrance and electronic effects .
- Data Table :
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | K₂CO₃, DMSO, 45–50°C | 63–69 | |
| Acylation | AlCl₃, DCM, RT | 46–55 |
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
-
¹H/¹³C NMR : Identify characteristic peaks for the dihydro-pyrrole ring (δ 2.5–3.5 ppm for CH₂ groups; δ 5.5–6.5 ppm for aromatic protons) and 3,5-dimethylphenyl (δ 2.2–2.4 ppm for CH₃; δ 6.8–7.2 ppm for aromatic protons) .
-
FTIR : Confirm carbonyl (C=O) stretch at ~1685 cm⁻¹ and pyrrole ring vibrations at ~1450–1600 cm⁻¹ .
-
HRMS : Validate molecular weight (e.g., calculated for C₂₁H₂₁NO: 303.1622; observed: 303.1625) .
- Example Data :
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.22 (s, 6H, CH₃), δ 6.48 (s, 1H, pyrrole) | |
| ¹³C NMR | δ 186.8 (C=O), δ 135.3 (quaternary C) |
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Scenario : Discrepancies in NMR integration ratios or unexpected splitting patterns.
- Resolution :
Variable Temperature NMR : Assess dynamic processes (e.g., ring puckering in dihydro-pyrrole) that may cause signal broadening .
2D NMR (COSY, HSQC) : Map proton-proton correlations and assign ambiguous peaks (e.g., overlapping aromatic signals) .
X-ray Crystallography : Resolve absolute configuration if synthetic routes yield stereoisomers .
- Case Study :
In a related methanone derivative, 2D NMR confirmed resonance assignments for a dihydro-pyrrole moiety, ruling out rotational isomerism .
Q. What in vitro models are suitable for evaluating biological activity?
- Methodological Answer :
-
Anticancer Screening : Use MTT assays against human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Compare with positive controls (e.g., doxorubicin) .
-
Mechanistic Studies :
-
Apoptosis Assays : Flow cytometry with Annexin V/PI staining.
-
ROS Detection : Fluorescent probes (e.g., DCFH-DA) to assess oxidative stress .
-
Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
- Data Table :
| Assay Type | Protocol Summary | Reference |
|---|---|---|
| MTT | 48h incubation, λ = 570 nm | |
| Annexin V/PI | 24h treatment, FITC/PE channels |
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- Methodological Answer :
-
Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., Bcl-2 for apoptosis studies) .
-
QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design analogs .
-
MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
